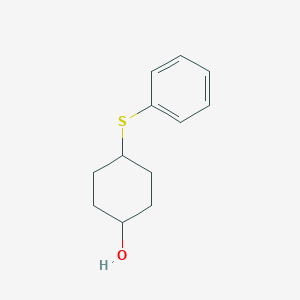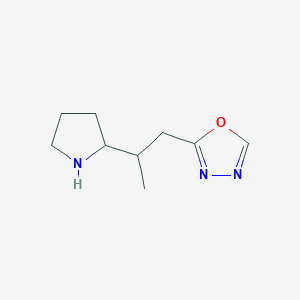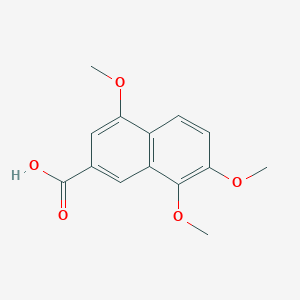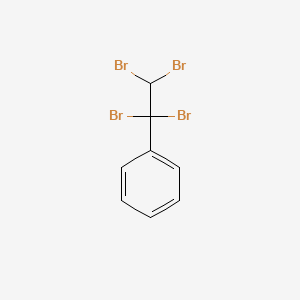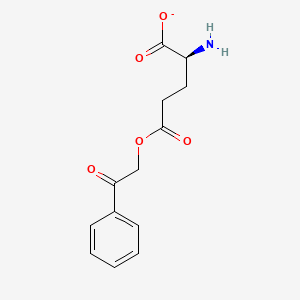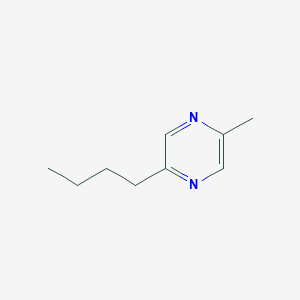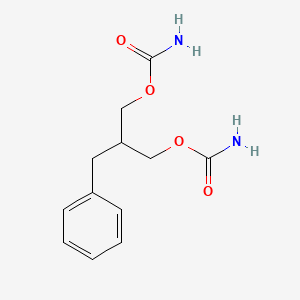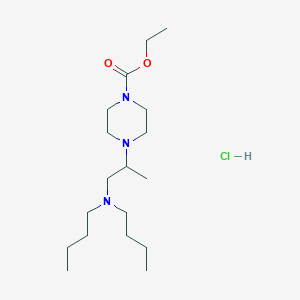
2-(Acryloyloxy)-N,N,N-trimethylethan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acryloyloxy)-N,N,N-trimethylethan-1-aminium iodide is an organic compound with the chemical formula C8H16INO2. It is a quaternary ammonium salt that features an acryloyloxy group attached to an ethanaminium core. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acryloyloxy)-N,N,N-trimethylethan-1-aminium iodide typically involves the reaction of acryloyl chloride with N,N,N-trimethylethan-1-aminium iodide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to prevent the decomposition of the reactants and to ensure a high yield of the product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or column chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Acryloyloxy)-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Polymerization: The acryloyloxy group allows the compound to undergo free-radical polymerization, forming polymers with quaternary ammonium functionalities.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process, which is conducted under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield the corresponding hydroxide salt.
Polymerization: The major products are polymers with quaternary ammonium groups, which have applications in water treatment and as antimicrobial agents.
Applications De Recherche Scientifique
2-(Acryloyloxy)-N,N,N-trimethylethan-1-aminium iodide has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of cationic polymers, which are useful in water treatment, drug delivery, and as flocculants.
Materials Science: The compound is used to create hydrogels and other materials with unique properties, such as high water absorption and antimicrobial activity.
Biology and Medicine: It is explored for its potential in creating biocompatible materials and as a component in drug delivery systems due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of 2-(Acryloyloxy)-N,N,N-trimethylethan-1-aminium iodide primarily involves its quaternary ammonium group. This group can interact with negatively charged surfaces, such as bacterial cell membranes, leading to disruption of the membrane and subsequent cell death. In polymer applications, the acryloyloxy group allows the compound to form cross-linked networks, providing structural integrity and functional properties to the resulting materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Acryloyloxy)ethyltrimethylammonium chloride
- 2-(Methacryloyloxy)ethyltrimethylammonium chloride
- N,N,N-Trimethyl-2-(prop-2-enoyloxy)ethanaminium chloride
Uniqueness
2-(Acryloyloxy)-N,N,N-trimethylethan-1-aminium iodide is unique due to its iodide counterion, which can influence the solubility and reactivity of the compound compared to its chloride counterparts. The presence of the iodide ion can also enhance certain properties, such as antimicrobial activity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
34624-61-8 |
|---|---|
Formule moléculaire |
C8H16INO2 |
Poids moléculaire |
285.12 g/mol |
Nom IUPAC |
trimethyl(2-prop-2-enoyloxyethyl)azanium;iodide |
InChI |
InChI=1S/C8H16NO2.HI/c1-5-8(10)11-7-6-9(2,3)4;/h5H,1,6-7H2,2-4H3;1H/q+1;/p-1 |
Clé InChI |
IVPAUJSYKHFIOD-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCOC(=O)C=C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate](/img/structure/B14690981.png)
